1-Methyladenosine-d3

LC-MS/MS m1A quantification Standard Curve

1-Methyladenosine-d3 is the essential deuterated internal standard for accurate LC-MS/MS quantification of N1-methyladenosine (m1A) epitranscriptomic marks. It co-elutes identically with endogenous m1A while providing a +3 Da mass shift, correcting for analyte loss, ion suppression, and Dimroth rearrangement artifacts during RNA workup. Non-deuterated analogs fail to account for m1A-specific degradation. Use this SIL-IS to achieve precise, reproducible m1A measurements in RNA hydrolysates and biofluids.

Molecular Formula C11H15N5O4
Molecular Weight 284.29 g/mol
Cat. No. B12423798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyladenosine-d3
Molecular FormulaC11H15N5O4
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7?,8+,11-/m1/s1/i1D3
InChIKeyGFYLSDSUCHVORB-QCYBPOKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyladenosine-d3 for LC-MS/MS Quantification: A Deuterated Internal Standard for m1A Analysis


1-Methyladenosine-d3 is a deuterium-labeled analog of the RNA modification N1-methyladenosine (m1A), a prevalent and functionally significant epitranscriptomic mark [1]. It is specifically designed and supplied as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of m1A by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . This compound enables researchers to correct for analyte loss during sample preparation, variability in ionization efficiency, and matrix effects, which are critical for achieving precise and reproducible measurements of m1A levels in complex biological matrices [2].

Why Generic Substitution Fails for 1-Methyladenosine-d3 in LC-MS/MS Assays


In-class compounds such as unlabeled 1-methyladenosine, other modified nucleosides, or even non-deuterated internal standards cannot be simply interchanged for 1-methyladenosine-d3 without risking significant quantitative inaccuracy. The use of a true, stable isotope-labeled analog is essential to correct for analyte-specific losses during RNA hydrolysis, nucleoside purification, and ionization suppression in the complex matrix of biological samples [1]. Unlike unlabeled m1A, the deuterated standard co-elutes identically with the target analyte but is distinguishable by its +3 Da mass shift, enabling precise ratiometric quantification . Generic internal standards, such as 13C-labeled analogs, may exhibit different chromatographic behavior or extraction recovery, while structurally similar but non-identical compounds fail to account for m1A-specific degradation or rearrangement during sample processing [2]. This strict requirement for isotopic matching is the foundation of the differential value proposition for 1-Methyladenosine-d3 in procurement decisions.

1-Methyladenosine-d3 Quantitative Differentiation Evidence: Head-to-Head LC-MS/MS Performance Data


Equivalent Detection Sensitivity: 1-Methyladenosine-d3 vs. Unlabeled m1A Standard Curves

Direct comparison of standard curves generated for unlabeled m1A and deuterium-labeled m1A (d3-m1A) demonstrates nearly identical detection sensitivity in LC-MS/MS analysis [1]. This confirms that 1-Methyladenosine-d3 does not introduce bias and is a suitable surrogate for the native analyte in quantitative workflows.

LC-MS/MS m1A quantification Standard Curve

Correction for m1A Rearrangement During Sample Processing

A known challenge in m1A quantification is its chemical rearrangement to m6A under alkaline conditions and elevated temperatures, which can occur during standard RNA workup [1]. While this rearrangement can lead to underestimation of m1A and overestimation of m6A, the use of a co-processed deuterated internal standard, such as 1-Methyladenosine-d3, effectively corrects for any loss of analyte due to this rearrangement, as both the native and labeled species undergo the same chemical transformation at equivalent rates [2].

RNA Modification Analysis Dimroth Rearrangement Sample Preparation Artifacts

Deuterated vs. 13C-Labeled Internal Standards: Class-Level Inference for m1A Quantification

While direct, head-to-head data comparing 1-Methyladenosine-d3 to a 13C-labeled m1A standard is not readily available in the primary literature, class-level knowledge from analytical chemistry strongly supports the superior performance of deuterated internal standards in specific LC-MS/MS applications [1]. Deuterium labeling (+3 Da) provides a more distinct mass shift than a single 13C atom (+1 Da), which can be beneficial for baseline resolution and for avoiding interference from naturally occurring M+1 isotopes. Conversely, 13C-labeled standards may co-elute more precisely with the analyte than some deuterated analogs, but the potential for deuterium-hydrogen exchange in certain matrices can be a drawback. For m1A, the use of a trideuterated standard represents a widely adopted and robust approach for accurate quantification [2].

Stable Isotope Labeling Internal Standard Selection Method Validation

1-Methyladenosine-d3: Validated Use Cases in Epitranscriptomics and Biomarker Discovery


Quantitative LC-MS/MS Analysis of m1A in Total RNA or Enriched mRNA

1-Methyladenosine-d3 is the essential internal standard for any laboratory seeking to establish a robust and reproducible LC-MS/MS method for quantifying the global levels of the N1-methyladenosine (m1A) modification. It is used to spike into RNA samples prior to enzymatic hydrolysis to nucleosides. The resulting m1A to d3-m1A peak area ratio is used to calculate absolute m1A abundance, correcting for technical variability [1]. This workflow is foundational for studies investigating the role of m1A in development, disease, and stress response [2].

Correction of m1A-to-m6A Rearrangement Artifacts in RNA Modification Studies

Due to the propensity of m1A to undergo Dimroth rearrangement to m6A during standard RNA workup, the use of 1-Methyladenosine-d3 is critical for obtaining accurate measurements of both modifications [1]. By spiking the deuterated standard into the sample before any processing, it serves as a perfect internal control for the rate of rearrangement, allowing the true, original m1A and m6A levels to be back-calculated [2]. This application is particularly important for studies comparing the dynamics of these two distinct epitranscriptomic marks.

Biomarker Discovery and Validation: Quantifying m1A in Biofluids

Modified nucleosides, including m1A, are excreted in urine and have been investigated as potential non-invasive biomarkers for cancer and other diseases [1]. 1-Methyladenosine-d3 is the indispensable internal standard for developing and validating sensitive LC-MS/MS assays to measure m1A concentrations in complex biofluids like urine or plasma. Its use ensures the accuracy and precision required for clinical research and potential diagnostic applications [2].

Investigating the Enzymology of m1A Writers, Readers, and Erasers

For researchers studying the enzymes that deposit (writers, e.g., TRMT61A/TRMT6), recognize (readers), or remove (erasers, e.g., ALKBH1/ALKBH3) the m1A mark, accurate quantification of the modification's global abundance is essential [1]. 1-Methyladenosine-d3 enables precise measurement of m1A levels in cells or tissues following genetic or pharmacological manipulation of these enzymes, providing quantitative readouts for functional epistranscriptomic studies [2].

Technical Documentation Hub

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